Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]-
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Overview
Description
Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in applications requiring stable and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- typically involves a multi-step process. One common method starts with the diazotization of 2-amino-5-acetylaminophenol. This involves treating the compound with nitrous acid to form the diazonium salt. The diazonium salt is then coupled with benzoic acid under alkaline conditions to form the azo compound.
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Diazotization
Reagents: 2-amino-5-acetylaminophenol, sodium nitrite, hydrochloric acid
Conditions: Low temperature (0-5°C)
:Reaction: C6H4(NH2)(OH)(NHCOCH3)+NaNO2+HCl→C6H4(N2+)(OH)(NHCOCH3)+NaCl+H2O
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Coupling Reaction
Reagents: Diazotized 2-amino-5-acetylaminophenol, benzoic acid, sodium hydroxide
Conditions: Alkaline medium
:Reaction: C6H4(N2+)(OH)(NHCOCH3)+C6H5COOH→C6H4(N=N)(OH)(NHCOCH3)−C6H4COOH
Industrial Production Methods
In industrial settings, the production of Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- is scaled up using similar synthetic routes but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters such as temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The hydroxyl and acetylamino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Acidic or neutral medium
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Reduction
Reagents: Sodium dithionite (Na₂S₂O₄), hydrogen gas (H₂) with a catalyst
Conditions: Mild temperatures, often in aqueous or alcoholic solutions
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine), alkylating agents
Conditions: Varies depending on the specific substitution reaction
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Corresponding amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound in studying azo dye synthesis and degradation.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Widely used in the textile and printing industries for dyeing fabrics and printing inks.
Mechanism of Action
The mechanism by which Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- exerts its effects is primarily through its interaction with biological molecules. The azo group (N=N) can undergo reduction in biological systems, leading to the formation of active amines that can interact with cellular components. The hydroxyl and acetylamino groups also contribute to its binding affinity with proteins and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Benzoic acid, 2-[[5-(acetylamino)-2-hydroxyphenyl]azo]- can be compared with other azo compounds such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: Used in histology for staining tissues.
Sudan III: Employed in the staining of lipids.
These compounds share the common azo group (N=N) but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
836600-68-1 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[(5-acetamido-2-hydroxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H13N3O4/c1-9(19)16-10-6-7-14(20)13(8-10)18-17-12-5-3-2-4-11(12)15(21)22/h2-8,20H,1H3,(H,16,19)(H,21,22) |
InChI Key |
QKPFMXLIXWDXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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